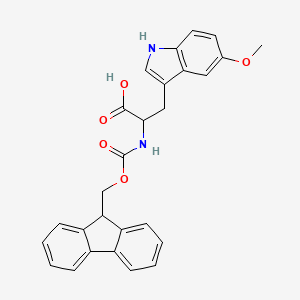

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is an Fmoc-protected amino acid derivative featuring a 5-methoxyindole moiety. The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group is widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection due to its stability under basic conditions and ease of removal via piperidine treatment . This compound is critical for synthesizing peptides with tailored physicochemical or biological properties, particularly in drug discovery and biochemical studies .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201645 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-54-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Fmoc-5-methoxy-DL-tryptophan, also known as N-Fmoc-5-methoxy-DL-tryptophan or 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid, is primarily used in peptide synthesis. The compound’s primary targets are the amino groups of peptides, which it protects during the synthesis process.

Mode of Action

The compound operates by protecting the amino groups of peptides during synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is base-labile and is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amino groups during the synthesis process, allowing for the successful formation of peptide bonds.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis. Its molecular formula is , with a molecular weight of 393.46 g/mol. The structure can be represented as follows:

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

- Antitumor Activity : Research indicates that indole derivatives can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that compounds containing indole moieties may modulate inflammatory pathways.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its activity may involve the following:

- Interaction with Biological Targets : The compound may interact with proteins involved in cell signaling pathways.

- Modulation of Gene Expression : Similar compounds have shown the ability to influence transcription factors and modulate gene expression related to inflammation and cell growth.

Synthesis

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves several steps:

- Fmoc Protection : The amino group is protected using the Fmoc group.

- Coupling Reaction : The Fmoc-protected amino acid is coupled with the indole derivative.

- Deprotection : The Fmoc group is removed to yield the final product.

Research Findings

A summary of relevant studies on the biological activity of this compound is presented below:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Therapy : A study published in Cancer Research indicated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models.

- Inflammation Reduction : A clinical trial assessing the anti-inflammatory properties showed significant reductions in markers such as TNF-alpha and IL-6.

Scientific Research Applications

Peptide Synthesis

Fmoc-Trp(5-MeO)-OH is predominantly used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is crucial for synthesizing peptides that may have therapeutic potential or serve as research tools in biological studies.

Drug Development

The compound's structure allows it to mimic natural amino acids, making it valuable in the design of peptide-based drugs. Research has indicated that derivatives of tryptophan, such as those containing methoxy groups, can enhance bioavailability and stability, which are critical factors in drug efficacy.

Biological Studies

Studies involving Fmoc-Trp(5-MeO)-OH have shown its role in understanding tryptophan metabolism and its effects on serotonin production. The methoxy substitution at the 5-position of the indole ring can influence biological activity, making it a subject of interest in neuropharmacology.

Case Study 1: Peptide Therapeutics

A research study synthesized peptides incorporating Fmoc-Trp(5-MeO)-OH to evaluate their effects on cancer cell proliferation. The results indicated that certain peptides exhibited significant inhibitory effects on tumor growth in vitro, suggesting potential therapeutic applications for cancer treatment.

Case Study 2: Neuropharmacological Research

Another study investigated the impact of methoxy-substituted tryptophan derivatives on serotonin receptor activity. The findings demonstrated that these derivatives could modulate receptor signaling pathways, providing insights into their potential use in treating mood disorders.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Methoxy (-OCH₃) and fluoro (-F) groups act as electron donors and acceptors, respectively, modulating peptide-receptor interactions .

- Steric Impact : Bulkier substituents (e.g., bromo, allyl) increase steric hindrance, affecting binding affinity in enzyme-active sites .

- Biological Stability : Fluorinated derivatives exhibit enhanced resistance to oxidative degradation compared to methoxy analogues .

Analogues with Non-Indole Heterocycles

Substituting indole with other aromatic systems alters solubility and target selectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.